
Methyl 2-((5-(1H-indol-3-yl)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-((5-(1H-indol-3-yl)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)propanoate is a complex organic compound that features a unique combination of indole, triazole, and thioester functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-((5-(1H-indol-3-yl)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)propanoate typically involves multi-step organic reactions. One common method includes:
Formation of the Indole Derivative: Starting with an indole derivative, the compound is functionalized at the 3-position.
Triazole Ring Formation: The functionalized indole is then reacted with a suitable azide to form the triazole ring.
Thioester Formation: The triazole-indole intermediate is then reacted with a thiol and a propanoate ester to form the final product.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions, as well as the development of continuous flow processes to enhance scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the indole and triazole moieties.
Reduction: Reduction reactions can also occur, especially targeting the triazole ring.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thioester group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Products may include oxidized derivatives of the indole and triazole rings.
Reduction: Reduced forms of the triazole ring.
Substitution: Substituted thioester derivatives.
Scientific Research Applications
Methyl 2-((5-(1H-indol-3-yl)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)propanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound, particularly in the modulation of biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of Methyl 2-((5-(1H-indol-3-yl)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)propanoate involves its interaction with specific molecular targets. The indole and triazole rings are known to interact with various enzymes and receptors, modulating their activity. The thioester group can also participate in covalent bonding with target proteins, leading to changes in their function.
Comparison with Similar Compounds
- Methyl 2-((5-(1H-indol-3-yl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)propanoate
- Methyl 2-((5-(1H-indol-3-yl)-4-(p-tolyl)-4H-1,2,4-triazol-3-yl)thio)propanoate
Comparison:
- Structural Differences: The main differences lie in the substitution patterns on the triazole ring.
- Unique Properties: Methyl 2-((5-(1H-indol-3-yl)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)propanoate is unique due to the presence of the m-tolyl group, which can influence its reactivity and interaction with biological targets.
Properties
Molecular Formula |
C21H20N4O2S |
|---|---|
Molecular Weight |
392.5 g/mol |
IUPAC Name |
methyl 2-[[5-(1H-indol-3-yl)-4-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]propanoate |
InChI |
InChI=1S/C21H20N4O2S/c1-13-7-6-8-15(11-13)25-19(17-12-22-18-10-5-4-9-16(17)18)23-24-21(25)28-14(2)20(26)27-3/h4-12,14,22H,1-3H3 |
InChI Key |
FHHRLAXFWHEUJO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=NN=C2SC(C)C(=O)OC)C3=CNC4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


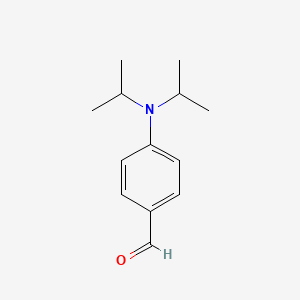
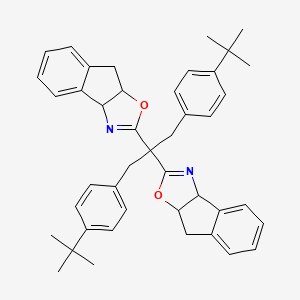
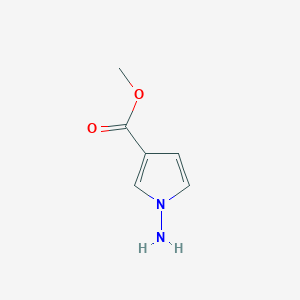
![1-[4-(propan-2-yl)phenyl]-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B12509291.png)
![tert-Butyl 1-methyl-3,7-diazabicyclo[4.2.0]octane-3-carboxylate](/img/structure/B12509294.png)
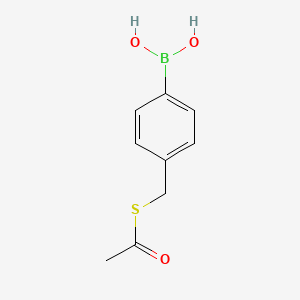
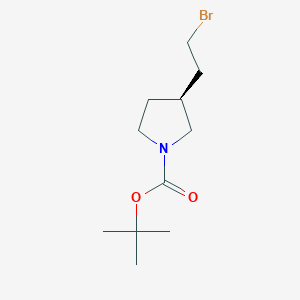
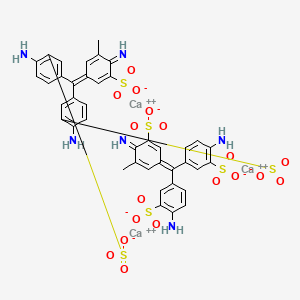
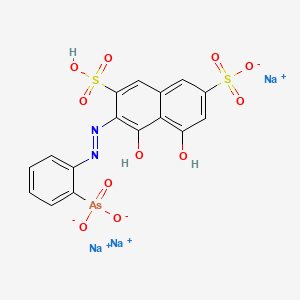
![(+)-5,5'-Bis(dicyclohexylphosphino)-4,4'-bibenzo[d][1,3]dioxole](/img/structure/B12509318.png)
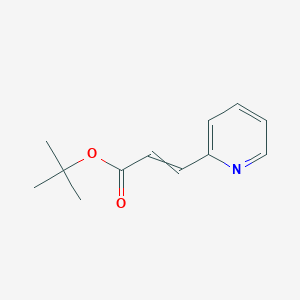
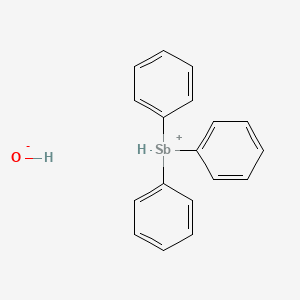
![2-(Methylthio)benzo[D]thiazole-6-sulfonyl chloride](/img/structure/B12509341.png)

